3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile
Overview
Description
3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile is an organic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The triazole ring is known for its versatile biological activities and is a common structural component in various pharmaceuticals.
Mechanism of Action
Target of Action
The primary targets of 1,2,4-triazole derivatives, such as 3-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]propanenitrile, are often associated with various biological activities . These compounds have been found to possess significant antimicrobial activities , suggesting that they may target enzymes or proteins essential for microbial growth and survival.
Mode of Action
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Biochemical Pathways
Evidence suggests that the primary target of azoles, a class of compounds that includes 1,2,4-triazoles, is the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol . This process is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. Inhibition of this pathway can lead to the disruption of cell membrane integrity and function, resulting in the death of the microorganism.
Pharmacokinetics
1,2,4-triazole derivatives are known for their ability to form hydrogen bonds, which can improve their bioavailability .
Result of Action
The molecular and cellular effects of 3-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]propanenitrile are likely related to its antimicrobial activity. By inhibiting key biochemical pathways in microorganisms, this compound can disrupt cellular processes and lead to cell death .
Biochemical Analysis
Cellular Effects
Similar triazole compounds have been reported to exhibit cytotoxic effects against different cell lines .
Molecular Mechanism
It is known that triazole compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar triazole compounds have been synthesized and characterized by various spectroscopic methods .
Metabolic Pathways
Triazole compounds are known to interact with various enzymes and receptors, which could potentially influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by cyclization of hydrazine derivatives with carbon disulfide, followed by reaction with an appropriate alkylating agent.
Thioether Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage.
Nitrile Introduction: Finally, the nitrile group is introduced through a nucleophilic substitution reaction using a suitable nitrile source.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The triazole ring can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its antimicrobial properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- **4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol
- **4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol
- **4-methoxy-N′-(2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide
Uniqueness
3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. The presence of the nitrile group also adds to its reactivity and potential for further functionalization.
Properties
IUPAC Name |
3-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4S/c1-16-11(10-6-3-2-4-7-10)14-15-12(16)17-9-5-8-13/h2-4,6-7H,5,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQHBOABVKYBGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCCC#N)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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